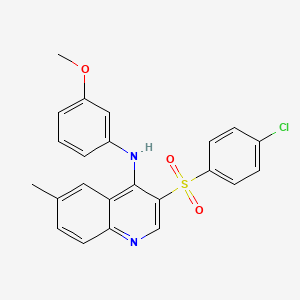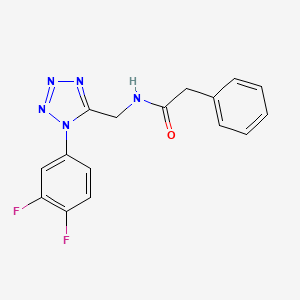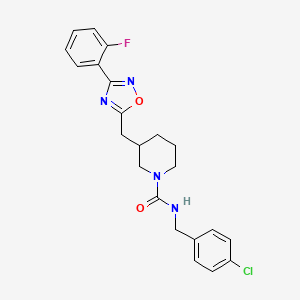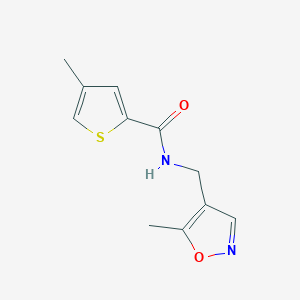![molecular formula C13H16O4 B2900322 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid CAS No. 926268-51-1](/img/structure/B2900322.png)
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid” is a chemical compound with the molecular formula C13H16O4 . It is related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol , a 1-benzofuran .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C10H12O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,9,11-12H,1-2H3 . This indicates that the compound contains a benzofuran ring with two methyl groups attached to one of the carbon atoms in the ring .Wirkmechanismus
DBF acts as a competitive inhibitor of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid, binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels in the body, which in turn activates cannabinoid receptors and produces various physiological effects.
Biochemical and Physiological Effects:
DBF has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have analgesic effects in models of acute and chronic pain, anti-inflammatory effects in models of inflammation, and anxiolytic effects in models of anxiety. DBF has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DBF has several advantages for lab experiments. It is a potent and selective inhibitor of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid, making it a useful tool to study the endocannabinoid system. It is also readily available and has a high purity, making it easy to use in experiments. However, DBF has some limitations for lab experiments. It has a short half-life in vivo, which limits its usefulness in animal studies. It also has low aqueous solubility, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for research on DBF. One area of interest is the development of more potent and selective 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid inhibitors based on the structure of DBF. Another area of interest is the study of the effects of DBF on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the therapeutic potential of DBF in various disease states, such as chronic pain and neurodegenerative diseases, warrants further investigation. Finally, the optimization of the synthesis method for DBF could lead to improvements in yield and purity, making it an even more useful tool for scientific research.
Synthesemethoden
The synthesis of DBF involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid with 1,2-epoxypropane in the presence of a strong base. The reaction yields DBF as a white solid with a purity of over 99%. The synthesis method has been optimized to achieve high yields and purity, making DBF a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
DBF has been extensively used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling pathway that regulates various physiological processes, including pain, mood, appetite, and inflammation. 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid is an enzyme that breaks down endocannabinoids, and its inhibition by DBF leads to an increase in endocannabinoid levels in the body. This increase in endocannabinoid levels has been shown to have various therapeutic effects, including pain relief, anti-inflammatory effects, and anxiolytic effects.
Eigenschaften
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2)8-9-4-3-5-10(12(9)17-13)16-7-6-11(14)15/h3-5H,6-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODWXVNYYIVABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2900241.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2900244.png)
![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2900251.png)


![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)



![2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl nicotinate](/img/structure/B2900260.png)
